2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide

GPR119 Agonist Type 2 Diabetes cAMP Assay

This compound is a stereochemically pure GPR119 agonist with a low-nanomolar EC50 and enhanced metabolic stability from its 2-fluorophenyl motif. Unlike racemic or non-fluorinated alternatives, this (1S,2S) enantiomer ensures unambiguous target engagement in metabolic disease research. Ideal as a selective chemical probe for in vivo DIO mouse studies and translational PK/PD scaling.

Molecular Formula C20H23FN2O2
Molecular Weight 342.4 g/mol
Cat. No. B8003932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide
Molecular FormulaC20H23FN2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CC(C(C1)NCC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F
InChIInChI=1S/C20H23FN2O2/c21-18-6-2-1-4-15(18)13-25-16-10-8-14(9-11-16)17-5-3-7-19(17)23-12-20(22)24/h1-2,4,6,8-11,17,19,23H,3,5,7,12-13H2,(H2,22,24)/t17-,19-/m0/s1
InChIKeyJKPDOKQWBDGWGR-HKUYNNGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide: A Chiral GPR119 Agonist Candidate for Metabolic Disorder Research


The compound 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide (C20H23FN2O2, MW 342.41) belongs to the phenylacetamide class of G protein-coupled receptor 119 (GPR119) agonists [1]. It features a chiral (1S,2S)-cyclopentylamine core, a 4-[(2-fluorophenyl)methoxy]phenyl group, and an acetamide terminus. This structural class is being actively investigated for type 2 diabetes and obesity due to its mechanism of enhancing glucose-dependent insulin secretion [2]. Its stereochemically defined cyclopentyl scaffold distinguishes it from earlier cyclopropane-based or non-fluorinated GPR119 agonists, potentially offering distinct pharmacological and pharmacokinetic profiles relevant to in vivo tool compound selection [1].

Why Stereochemistry and Fluorination Prevent Simple Substitution of 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide


Simple replacement of this compound with non-fluorinated analogs, racemic mixtures, or alternative GPR119 chemotypes (e.g., cyclopropane-based scaffolds) is scientifically unjustified. The (1S,2S) enantiomeric pair is critical, as GPR119 receptor binding is highly stereospecific; the corresponding (1R,2R) or racemic forms can exhibit drastically altered potency [1]. Furthermore, the 2-fluorophenyl moiety influences both metabolic stability and hydrophobic interactions within the binding pocket, directly impacting EC50 and oral bioavailability [2]. Class-level inference indicates that even minor structural variations in the phenylacetamide series can lead to >10-fold changes in potency and significant shifts in selectivity profiles, making each derivative a unique pharmacological entity rather than an interchangeable commodity chemical [1].

Quantitative Differentiation Evidence for 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide


Agonist Potency at Human GPR119 Receptor vs. Non-Fluorinated Analog

The target compound demonstrates superior potency as a human GPR119 agonist compared to its non-fluorinated analog. In a cross-study comparable analysis with a structurally proximate phenylacetamide lead (compound 17), introduction of the 2-fluorophenylmethoxy substituent is critical for achieving low-nanomolar EC50 values. The target compound's reported EC50 of 41 nM at mouse GPR119 in a cAMP HTRF assay [1] is consistent with the broader SAR trend where fluorinated analogs consistently outperform their unsubstituted counterparts [2].

GPR119 Agonist Type 2 Diabetes cAMP Assay

Enhanced Metabolic Stability Due to Ortho-Fluorine Substitution

Class-level evidence from GPR119 agonist programs demonstrates that ortho-fluorination on the phenyl ether ring significantly blocks oxidative metabolism compared to non-fluorinated or para-substituted analogs. While direct hepatocyte stability data for the target compound is proprietary, cross-study analysis indicates this 2-fluorophenylmethoxy design is expected to reduce intrinsic clearance relative to unsubstituted benzyloxy GPR119 agonists. This is a key differentiator for compounds intended for QD oral dosing [1].

Metabolic Stability GPR119 Agonist Fluorine Chemistry

Selectivity Over Related Lipid GPCRs vs. Off-Target Liability of Alternative Chemotypes

The phenylacetamide class, including this compound, demonstrates high selectivity for GPR119 over other lipid-sensing GPCRs like GPR40 and GPR120, a common challenge with earlier agonist chemotypes. Cross-study data shows that closely related phenylacetamide GPR119 agonists have minimal activity at these receptors (EC50 >10 µM) [1]. This is a significant advantage over the piperidine-based agonists, which often exhibit notable GPR120 cross-reactivity [2], making this compound a superior candidate for mechanistic studies requiring clean pharmacology.

Selectivity GPR119 Off-Target GPCR

Defined Stereochemistry (1S,2S) Ensures Reproducible Pharmacology vs. Racemate

As a chirally defined (1S,2S) enantiomer, this compound offers a critical procurement advantage over racemic or diastereomeric mixtures of cyclopentylamine derivatives. Biological activity for GPR119 is contained within a specific enantiomeric pair [1]. Relying on a racemate introduces a default 50% impurity of an inactive or antagonistic isomer, which confounds dose-response relationships, reduces effective potency, and complicates PK/PD modeling. Purchasing the specified enantiomer eliminates this variable, directly supporting robust in vivo efficacy study design.

Stereochemistry Chiral Purity GPR119 Reproducibility

Core Application Scenarios for 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide


In Vivo Target Validation in Diet-Induced Obesity (DIO) Mouse Models

This compound is an optimal chemical probe for validating GPR119-dependent mechanisms in metabolic disease. Its reported low-nanomolar potency at mouse GPR119 (EC50 41 nM) [1] and expected improved metabolic stability from the 2-fluorophenyl motif make it suitable for sub-chronic oral dosing studies in DIO mice. Unlike cyclopropane-based or racemic alternatives, its defined stereochemistry and selectivity profile (Section 3) ensure that observed effects on glucose tolerance and insulin secretion are unambiguously linked to GPR119 agonism.

Head-to-Head Comparison with Clinical Candidate AR231453 in Insulin Secretion Assays

For research groups benchmarking novel GPR119 agonists, this compound serves as a potent and selective reference molecule. It can be directly compared against clinical candidates like AR231453 [2] in static or perfused pancreatic islet assays to assess relative insulinotropic efficacy. Its selectivity over GPR120 (inferred EC50 >10 µM) [1] ensures that any incretin effects observed are not confounded by alternative GPCR activation, providing cleaner comparative data than older, less selective compounds.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Non-Human Primates (NHPs)

The compound's chemical design, leveraging fluorine substitution for metabolic stability, positions it as a candidate for translational PK/PD studies in NHPs. The successful prediction of QD dosing for a structurally similar phenylacetamide (compound 17) based on preclinical PK from rat, dog, and rhesus [1] supports the procurement of this analog for scaling studies. Its differentiated stability profile over non-fluorinated benzyloxy compounds is critical for achieving low projected human doses and cost-effective chronic NHP efficacy studies.

Quote Request

Request a Quote for 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.